3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
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Description
3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular weight of 215.65 . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F3N.ClH/c9-8(10,11)2-1-6-3-7(12,4-6)5-6;/h1-5,12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Novel Synthetic Routes
Researchers have developed innovative synthetic methodologies to access bicyclo[1.1.1]pentan-1-amines, a class to which the compound belongs. For instance, aminoalkylation of [1.1.1]propellane has been demonstrated as a direct method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing a pivotal step towards efficient incorporation of various amines onto this scaffold (Hughes et al., 2019). This method is highlighted for its mild reaction conditions and tolerance to diverse functional groups, significantly streamlining the synthesis of key bicyclo[1.1.1]pentan-1-amine building blocks.
Bioisostere Development
Bicyclo[1.1.1]pentane motifs are increasingly recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to their unique structural features. These compounds are used to optimize drug candidates by enhancing their permeability, solubility, and metabolic stability. The development of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their application in cross-couplings underlines the utility of these structures in medicinal chemistry (VanHeyst et al., 2020).
Chemical and Pharmaceutical Synthesis
The compound's framework is instrumental in the synthesis of diverse chemical and pharmaceutical entities. Radical multicomponent carboamination of [1.1.1]propellane is a case in point, providing a versatile method for creating multifunctionalized bicyclo[1.1.1]pentane derivatives. This technique is celebrated for its mild conditions, one-pot operation, and ability to generate synthetically valuable 3-substituted BCP-amines (Kanazawa et al., 2017).
Metabolic Stability Enhancement
In the realm of drug design, the introduction of the bicyclo[1.1.1]pentane moiety has been explored to improve metabolic stability. An example is seen in inhibitors of the hepatitis C virus nonstructural protein 5B, where bicyclo[1.1.1]pentane was incorporated to enhance stability, demonstrating the compound's impact on pharmacokinetic profiles (Zhuo et al., 2016).
High Energy Density Materials
Explorations into high energy density materials (HEDMs) have also seen the application of bicyclo[1.1.1]pentane derivatives. Theoretical studies on polynitrobicyclo[1.1.1]pentanes aim to uncover compounds with high heat of formation and desirable energetic characteristics, showcasing the potential of these structures in defense applications (Ghule et al., 2011).
Properties
IUPAC Name |
3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)2-1-6-3-7(12,4-6)5-6;/h1-5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCCBIHLHOEWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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